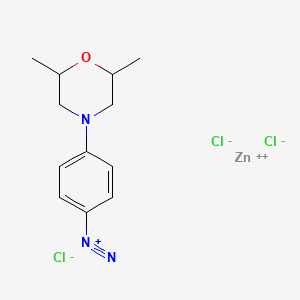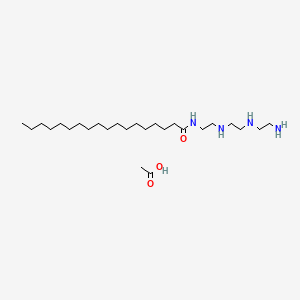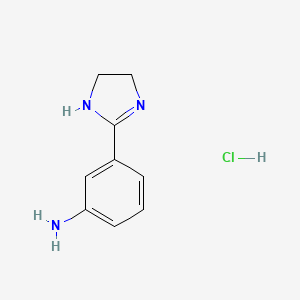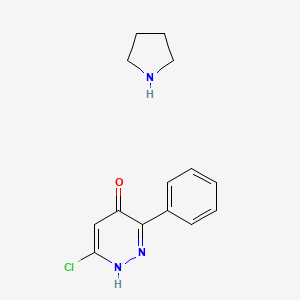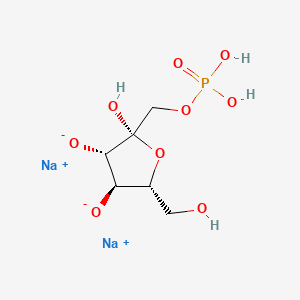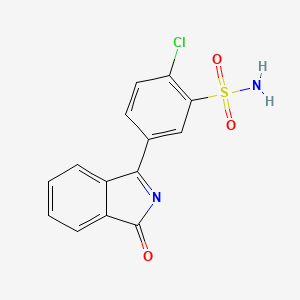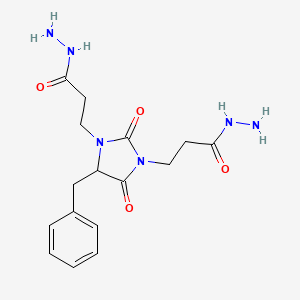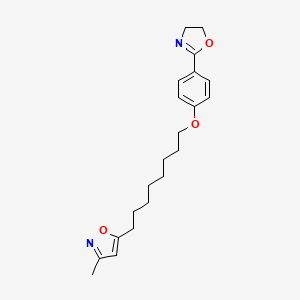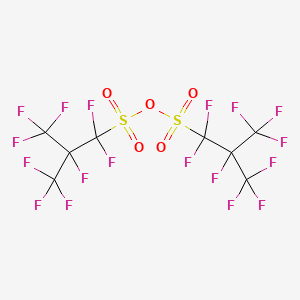
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule. This compound is used in various industrial and research applications due to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride typically involves the reaction of hexafluoropropylene oxide with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired anhydride. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and lubricants, due to its unique chemical properties.
作用机制
The mechanism by which 1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride exerts its effects involves the interaction of its fluorine atoms with target molecules. The high electronegativity of fluorine atoms enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial in its applications in organic synthesis and biological studies.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: This compound shares a similar fluorinated structure but differs in its functional groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar properties but different applications.
Uniqueness
1,1,2,3,3,3-Hexafluoro-2-(trifluoromethyl)propane-1-sulphonic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to other fluorinated compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
属性
CAS 编号 |
93894-52-1 |
|---|---|
分子式 |
C8F18O5S2 |
分子量 |
582.2 g/mol |
IUPAC 名称 |
[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propyl]sulfonyl 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane-1-sulfonate |
InChI |
InChI=1S/C8F18O5S2/c9-1(3(11,12)13,4(14,15)16)7(23,24)32(27,28)31-33(29,30)8(25,26)2(10,5(17,18)19)6(20,21)22 |
InChI 键 |
DMRUAQMVQHUQQD-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


